molecular formula C10H16ClNO B14800472 3-Amino-2-p-tolyl-propan-1-ol, hydrochloride

3-Amino-2-p-tolyl-propan-1-ol, hydrochloride

Cat. No.: B14800472
M. Wt: 201.69 g/mol
InChI Key: PJXQTSKZIVWJMW-UHFFFAOYSA-N
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Description

3-Amino-2-p-tolyl-propan-1-ol, hydrochloride is a substituted propanolamine derivative featuring an amino group at position 3, a para-tolyl (4-methylphenyl) group at position 2, and a hydroxyl group at position 1, with a hydrochloride counterion.

Properties

IUPAC Name

3-amino-2-(4-methylphenyl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8-2-4-9(5-3-8)10(6-11)7-12;/h2-5,10,12H,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXQTSKZIVWJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-Amino-2-p-tolyl-propan-1-one using a chiral catalyst. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

On an industrial scale, the production of (S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as crystallization and recrystallization to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amines.

Scientific Research Applications

(S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
3-Amino-2-p-tolyl-propan-1-ol, hydrochloride C₁₀H₁₄ClNO 215.68 -NH₂ (C3), -C₆H₄CH₃ (C2), -OH (C1), HCl Para-methylphenyl group enhances lipophilicity; potential CNS activity
Propranolol Hydrochloride C₁₆H₂₁NO₂·HCl 295.81 -NHCH(CH₂)₂ (C1), -O-C₁₀H₇ (C3), HCl β-blocker with naphthyloxy group; targets adrenergic receptors
3-Amino-5,7-dimethyladamantan-1-ol hydrochloride C₁₂H₂₁NO·HCl 231.76 Adamantane backbone, -NH₂, HCl Memantine-related; potential NMDA receptor antagonism
2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride C₉H₁₂N₂O₃·HCl 232.66 -NO₂ (meta-phenyl), -NH₂ (C2), HCl Nitro group introduces electron-withdrawing effects; research chemical
(R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride C₉H₁₃ClFNO 217.66 -F (para-phenyl), -NH₂ (C3), HCl Fluorine enhances metabolic stability; chiral center influences activity
3-Amino-1-cyclopropyl-propan-1-ol hydrochloride C₆H₁₄ClNO 151.63 Cyclopropyl (C1), -NH₂ (C3), HCl Compact cyclopropyl group alters steric hindrance

Physicochemical and Pharmacological Comparisons

  • Lipophilicity: The para-tolyl group in 3-Amino-2-p-tolyl-propan-1-ol increases lipophilicity compared to the fluorophenyl (logP ~1.2) or nitrophenyl (logP ~0.8) analogs . This may enhance blood-brain barrier penetration.
  • Chirality: The (R)-enantiomer of 3-Amino-2-(4-fluoro-phenyl)-propan-1-ol demonstrates stereospecific binding, a critical factor in receptor-targeted drug design .

Pharmacological Implications

  • Adrenergic Modulation: Propranolol’s naphthyloxy group is essential for β-adrenergic receptor blockade, a feature absent in 3-Amino-2-p-tolyl-propan-1-ol .
  • Metabolic Stability: Fluorinated analogs (e.g., C₉H₁₃ClFNO) resist oxidative metabolism, extending half-life compared to non-halogenated derivatives .

Biological Activity

3-Amino-2-p-tolyl-propan-1-ol, hydrochloride, also known as (S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride, is a chiral amino alcohol that has garnered attention for its diverse biological activities. This compound is characterized by the presence of both an amino group and a hydroxyl group, which contribute to its unique chemical reactivity and potential therapeutic applications. This article will explore the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of 3-Amino-2-p-tolyl-propan-1-ol hydrochloride is depicted below:

C10H15ClN2O\text{C}_10\text{H}_{15}\text{ClN}_2\text{O}

Key Features:

  • Chirality : The compound exists in two enantiomeric forms, (R) and (S), which may exhibit different biological activities.
  • Solubility : The hydrochloride form enhances solubility in aqueous solutions, facilitating its use in biological studies.

The biological activity of 3-Amino-2-p-tolyl-propan-1-ol hydrochloride is primarily attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, influencing their structure and function.
  • Enzyme Interaction : It may modulate the activity of specific enzymes and receptors, leading to various physiological effects.

Biological Activities

Research has identified several significant biological activities associated with 3-Amino-2-p-tolyl-propan-1-ol hydrochloride:

Antidepressant Effects

Studies indicate that the compound exhibits antidepressant-like effects in animal models. It has been shown to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Anticancer Potential

Research has demonstrated that derivatives of 3-Amino-2-p-tolyl-propan-1-ol possess antiproliferative properties against various cancer cell lines. For instance, compounds derived from this structure have shown IC50 values ranging from 10 to 33 nM against triple-negative breast cancer cell lines .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

A comparison of 3-Amino-2-p-tolyl-propan-1-ol hydrochloride with structurally similar compounds highlights its unique properties:

Compound NameStructural FeaturesUnique Properties
(S)-2-Amino-3-methylpropan-1-olMethyl group instead of p-tolylOften used as a chiral auxiliary
(R)-3-Amino-2-p-tolyl-propan-1-olEnantiomer of the target compoundDifferent biological activity profile
4-HydroxyphenylalanineAromatic ring with hydroxyl groupKnown for its role in protein synthesis
(S)-2-(Naphthalen-1-ylmethylamino)-3-phenypropan-1-olNaphthyl substitution at the amino groupExhibits enhanced neuroprotective effects

Study on Antidepressant Activity

In a study conducted on rodent models, (S)-3-Amino-2-p-tolyl-propan-1-ol hydrochloride was administered to evaluate its effects on depression-like behaviors. The results indicated a significant reduction in immobility time in the forced swim test, suggesting an antidepressant effect comparable to standard treatments.

Evaluation of Anticancer Properties

Another study focused on the antiproliferative effects of various derivatives of 3-Amino-2-p-tolyl-propan-1-ol against MDA-MB-231 breast cancer cells. The results showed that certain analogs inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis, highlighting their potential as chemotherapeutic agents .

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